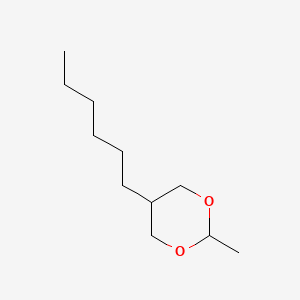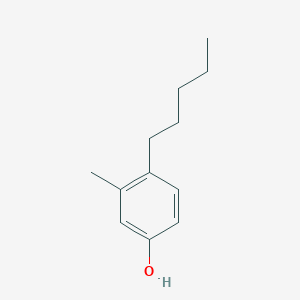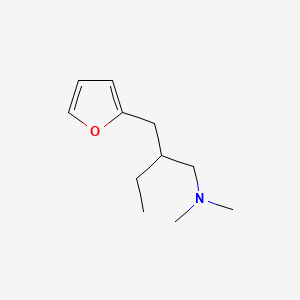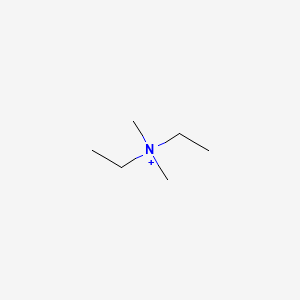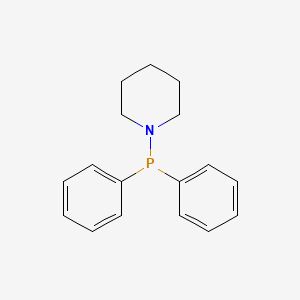
1-(Diphenylphosphanyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)piperidine is an organophosphorus compound that features a piperidine ring bonded to a diphenylphosphanyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with chlorodiphenylphosphine under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(Diphenylphosphanyl)piperidine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Coordination: The diphenylphosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, or rhodium are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted piperidine derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
1-(Diphenylphosphanyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, cross-coupling, and hydroformylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
作用機序
The mechanism by which 1-(Diphenylphosphanyl)piperidine exerts its effects largely depends on its role in specific reactions:
Catalysis: As a ligand, it coordinates with transition metals, altering their electronic and steric properties to enhance catalytic activity. The diphenylphosphanyl group provides a stable coordination environment, while the piperidine ring can influence the overall reactivity.
Biological Activity: The compound’s derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
1-(Diphenylphosphanyl)piperidine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the piperidine ring, which can influence its coordination behavior and reactivity.
Diphenylphosphinopropane: This compound has a similar diphenylphosphanyl group but differs in the backbone structure, affecting its steric and electronic properties.
特性
CAS番号 |
22859-54-7 |
|---|---|
分子式 |
C17H20NP |
分子量 |
269.32 g/mol |
IUPAC名 |
diphenyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H20NP/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChIキー |
JMSPUJLNOCVMHH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


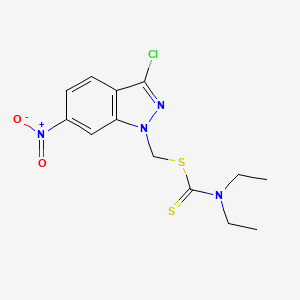
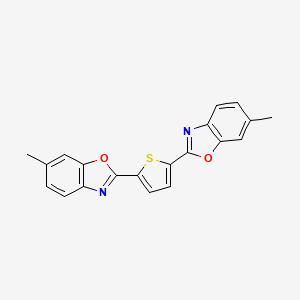

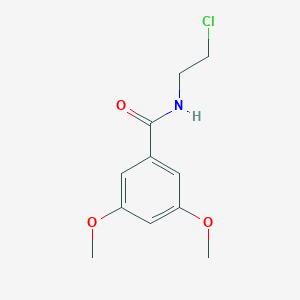
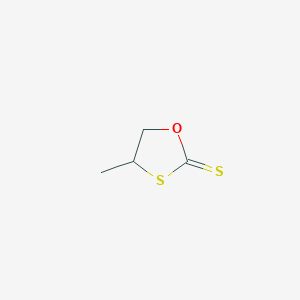
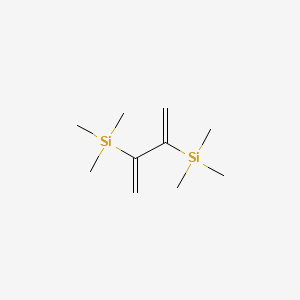
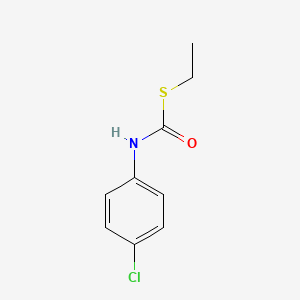

![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
